![molecular formula C6H7N5O B14230287 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine CAS No. 825611-96-9](/img/structure/B14230287.png)
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazolopyridine core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
科学研究应用
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to exert its effects .
相似化合物的比较
Similar Compounds
4-Methoxy-2H-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different positioning of the triazole ring.
4-Methoxy-2H-[1,2,3]triazolo[4,5-d]pyridine: Similar structure but different positioning of the triazole ring.
Uniqueness
4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the methoxy and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
825611-96-9 |
|---|---|
分子式 |
C6H7N5O |
分子量 |
165.15 g/mol |
IUPAC 名称 |
4-methoxy-2H-triazolo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-6-5-3(9-11-10-5)2-4(7)8-6/h2H,1H3,(H2,7,8)(H,9,10,11) |
InChI 键 |
NYNZRUZKZRTVHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CC2=NNN=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


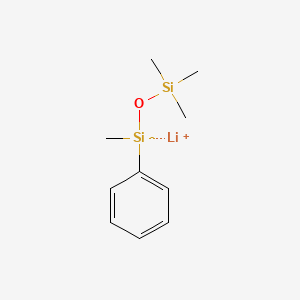

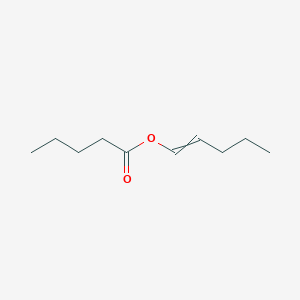
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
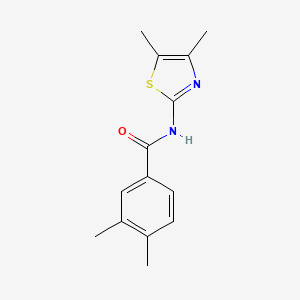
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)

![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
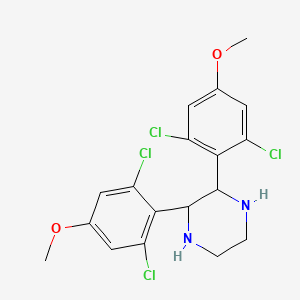

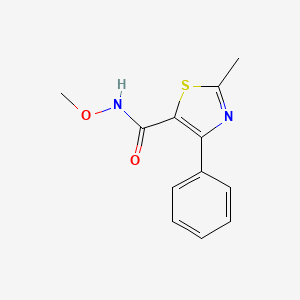

methanone](/img/structure/B14230294.png)
